molecular formula C10H11N4Na2O8P B12458592 Inosine-5'-monophosphate sodium salt

Inosine-5'-monophosphate sodium salt

Cat. No.: B12458592
M. Wt: 392.17 g/mol
InChI Key: AANLCWYVVNBGEE-JQAADMKISA-L
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Description

Inosine-5’-monophosphate sodium salt: is a nucleotide derivative that plays a crucial role in various biochemical processes. It is the sodium salt form of inosine monophosphate, which is a ribonucleotide of hypoxanthine. This compound is significant in the synthesis of guanosine monophosphate and is involved in purine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Inosine-5’-monophosphate sodium salt can be synthesized through the phosphorylation of inosine using phosphorylating agents such as phosphorus oxychloride in the presence of a base. The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity .

Industrial Production Methods: : Industrial production of inosine-5’-monophosphate sodium salt often involves fermentation processes using microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce inosine monophosphate, which is then converted to its sodium salt form through neutralization with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Inosine-5’-monophosphate sodium salt is used as a substrate to study the activity and specificity of enzymes such as inosine monophosphate dehydrogenase. It is also used in the synthesis of other nucleotides and nucleotide analogs .

Biology: : Inosine-5’-monophosphate sodium salt is essential in the study of purine metabolism and nucleotide biosynthesis. It is used in various assays to understand the role of nucleotides in cellular processes .

Medicine: : This compound is investigated for its potential therapeutic applications, including its role in immunosuppressive and antiviral therapies. It is also studied for its neuroprotective and cardioprotective effects .

Industry: : Inosine-5’-monophosphate sodium salt is used as a flavor enhancer in the food industry. It is also used in the production of nucleotide-based pharmaceuticals .

Mechanism of Action

Inosine-5’-monophosphate sodium salt exerts its effects primarily through its role as a substrate for inosine monophosphate dehydrogenase. This enzyme catalyzes the conversion of inosine monophosphate to xanthosine monophosphate, a key step in the synthesis of guanosine monophosphate. The compound also influences various signaling pathways and cellular processes by modulating the levels of nucleotides .

Comparison with Similar Compounds

Similar Compounds

    Guanosine-5’-monophosphate sodium salt: Another nucleotide involved in purine metabolism.

    Adenosine-5’-monophosphate sodium salt: A nucleotide involved in energy transfer and signaling.

    Cytidine-5’-monophosphate sodium salt: A nucleotide involved in pyrimidine metabolism.

Uniqueness: : Inosine-5’-monophosphate sodium salt is unique due to its role as a precursor in the synthesis of guanosine monophosphate. It is also distinct in its ability to modulate various biochemical pathways and its applications in both research and industry .

Properties

Molecular Formula

C10H11N4Na2O8P

Molecular Weight

392.17 g/mol

IUPAC Name

disodium;[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1

InChI Key

AANLCWYVVNBGEE-JQAADMKISA-L

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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